Bcl-2-IN-12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bcl-2-IN-12 is a potent inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, which plays a crucial role in regulating apoptosis, or programmed cell death. This compound has garnered significant attention in the field of cancer research due to its ability to induce apoptosis in cancer cells, thereby inhibiting tumor growth and progression .
Preparation Methods
The synthesis of Bcl-2-IN-12 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One method involves the use of solid forms, particularly crystalline forms of Bcl-2 inhibitors, which are prepared through processes involving various reagents and conditions . Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Bcl-2-IN-12 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the compound can be oxidized to form different derivatives, which may have varying biological activities .
Scientific Research Applications
Bcl-2-IN-12 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it is used to study the mechanisms of apoptosis and to develop new therapeutic strategies for treating various types of cancer . The compound is also used in drug discovery and development, where it serves as a lead compound for designing new Bcl-2 inhibitors with improved efficacy and safety profiles . Additionally, this compound is employed in biochemical studies to investigate the role of Bcl-2 in cellular processes and to identify potential targets for therapeutic intervention .
Mechanism of Action
Bcl-2-IN-12 exerts its effects by binding to the Bcl-2 protein and inhibiting its anti-apoptotic function. This binding disrupts the interaction between Bcl-2 and pro-apoptotic proteins, leading to the activation of the intrinsic apoptosis pathway . The molecular targets of this compound include the Bcl-2 protein itself and other members of the Bcl-2 family, such as Bcl-xL and Mcl-1 . The inhibition of these proteins triggers the release of cytochrome c from the mitochondria, which activates caspases and ultimately leads to cell death .
Comparison with Similar Compounds
Bcl-2-IN-12 is unique among Bcl-2 inhibitors due to its high potency and selectivity for the Bcl-2 protein. Similar compounds include venetoclax, a highly selective Bcl-2 inhibitor that has been approved for the treatment of certain hematological malignancies . Other similar compounds include ABT-199 and IS21, which also target the Bcl-2 family of proteins and have shown promising results in preclinical and clinical studies . Compared to these compounds, this compound offers distinct advantages in terms of its binding affinity and ability to induce apoptosis in cancer cells .
Properties
Molecular Formula |
C47H41ClN4O6S |
---|---|
Molecular Weight |
825.4 g/mol |
IUPAC Name |
4-[5-butyl-1-[4-(3-chlorophenoxy)phenyl]-3-(hydroxymethyl)pyrazol-4-yl]-3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-N-naphthalen-2-ylsulfonylbenzamide |
InChI |
InChI=1S/C47H41ClN4O6S/c1-2-3-15-44-45(43(30-53)49-52(44)37-18-20-38(21-19-37)58-39-14-8-13-36(48)28-39)41-23-17-34(27-42(41)47(55)51-25-24-32-10-5-7-12-35(32)29-51)46(54)50-59(56,57)40-22-16-31-9-4-6-11-33(31)26-40/h4-14,16-23,26-28,53H,2-3,15,24-25,29-30H2,1H3,(H,50,54) |
InChI Key |
QOUADNPHSDBWJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C(=NN1C2=CC=C(C=C2)OC3=CC(=CC=C3)Cl)CO)C4=C(C=C(C=C4)C(=O)NS(=O)(=O)C5=CC6=CC=CC=C6C=C5)C(=O)N7CCC8=CC=CC=C8C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.